ML-030
CAS No.:
Cat. No.: VC0535702
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20N4O4S |
---|---|
Molecular Weight | 412.5 g/mol |
IUPAC Name | 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Standard InChI | InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 |
Standard InChI Key | DZAUSKKPHXFGNN-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
ML-030 belongs to the triazolothiadiazine class of compounds, characterized by a fused triazole-thiadiazine ring system substituted with dimethoxyphenyl groups. Its molecular formula, , corresponds to a molecular weight of 412.46 g/mol . The compound’s canonical SMILES notation, , reflects its methoxy substituents at the 2,5- and 3,4-positions on the phenyl rings, which are critical for PDE4 binding affinity .
Physicochemical Properties
ML-030 exists as a light-yellow solid with a purity of ≥98.04% . Its solubility profile indicates moderate dissolution in DMSO (50 mg/mL or 121.22 mM), though ultrasonic agitation is recommended to achieve homogeneous solutions . The compound is stable at -20°C for at least one month, with extended storage at -80°C preserving integrity for up to six months .
Table 1: Key Physicochemical Properties of ML-030
Property | Value |
---|---|
Molecular Weight | 412.46 g/mol |
Purity | ≥98.04% |
Solubility (DMSO) | 50 mg/mL (121.22 mM) |
Storage Conditions | -20°C (short-term), -80°C (long-term) |
CAS Number | 1013750-77-0 |
Pharmacological Profile and Mechanism of Action
PDE4 Inhibition and Isoform Selectivity
ML-030 acts as a competitive inhibitor of PDE4, an enzyme responsible for hydrolyzing cAMP to AMP. By elevating intracellular cAMP levels, it modulates downstream signaling pathways involving protein kinase A (PKA) and cAMP-response element-binding protein (CREB), which regulate inflammation and immune cell activity .
Table 2: IC50 Values of ML-030 Against PDE4 Isoforms
PDE4 Isoform | IC50 (nM) |
---|---|
PDE4A | 6.7 |
PDE4A1 | 12.9 |
PDE4B1 | 48.2 |
PDE4B2 | 37.2 |
PDE4C1 | 452 |
PDE4D2 | 49.2 |
The compound exhibits nanomolar potency against PDE4A and PDE4B isoforms, with reduced activity against PDE4C1 (IC50 = 452 nM) . This selectivity aligns with structural studies suggesting that methoxy substituents enhance interactions with hydrophobic pockets in PDE4A/B catalytic domains .
Cell-Based Activity
In cellular assays, ML-030 demonstrates an EC50 of 18.7 nM for cAMP elevation, corroborating its efficacy in intact systems . This potency surpasses first-generation PDE4 inhibitors like rolipram (EC50 ~100 nM), highlighting its potential for therapeutic use at lower concentrations.
Research Applications and Preclinical Findings
Immunomodulation and Inflammation
PDE4 inhibitors are widely investigated for their anti-inflammatory effects in conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. ML-030’s preferential inhibition of PDE4B, which is highly expressed in immune cells, positions it as a candidate for attenuating cytokine release (e.g., TNF-α, IL-17) and neutrophilic inflammation .
COVID-19 and Cytokine Storm Mitigation
Synthesis and Optimization
The synthesis of ML-030 was first reported by Skoumbourdis et al. (2009) through a multi-step route involving cyclocondensation of thiosemicarbazides with α-bromoketones . Key optimizations included:
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Ring Closure: Formation of the triazolothiadiazine core via copper-catalyzed intramolecular cyclization.
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Methoxy Substitution: Introduction of dimethoxy groups at specific phenyl positions to enhance PDE4 binding.
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Purification: Chromatographic isolation yielding ≥98% purity, critical for reproducible activity .
Stock Concentration | Volume per 1 mg |
---|---|
1 mM | 2.424 mL |
5 mM | 0.485 mL |
10 mM | 0.242 mL |
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